2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 252.61 g/mol. This compound is classified under the category of piperazine derivatives and is known for its application in various scientific research areas, particularly in medicinal chemistry. The compound is primarily utilized in pharmaceutical formulations and has garnered attention for its potential therapeutic effects.
The compound can be sourced from various chemical suppliers, with notable listings available through platforms such as ChemicalBook, Ambeed, and Chem-Impex. Its CAS number is 90482-07-8, which aids in its identification across chemical databases.
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride falls under the category of organic compounds, specifically amines and piperazines. Its classification is significant for understanding its reactivity and potential applications in drug development.
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide or an equivalent alkylating agent. The process may require the use of hydrochloric acid to facilitate the formation of the trihydrochloride salt.
The molecular structure of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride features a piperazine ring substituted at one nitrogen with a methyl group and at another with an ethylamine chain. The presence of three hydrochloride groups indicates that it exists as a trihydrochloride salt.
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride can participate in various chemical reactions typical for amines and piperazines, including:
These reactions are typically facilitated by the basic nature of the amine group, allowing it to engage in nucleophilic attacks on electrophilic centers.
The mechanism of action for 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride largely depends on its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds similar to this one have shown activity at serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride has several applications in scientific research:
This compound exemplifies the versatility of piperazine derivatives in both synthetic chemistry and biomedical research, highlighting its importance in advancing therapeutic strategies.
The efficient construction of the piperazine-ethylamine scaffold relies on specialized catalytic methodologies. Reductive amination stands as the predominant industrial approach, where N-methylpiperazine reacts with 2-chloroacetonitrile under palladium catalysis to form the nitrile intermediate. Subsequent Raney nickel-catalyzed hydrogenation yields the free base 2-(4-methylpiperazin-1-yl)ethanamine. This method achieves yields exceeding 85% with optimized Pd/C catalyst loadings (5-7 mol%) at moderate hydrogen pressures (3-5 atm) [8]. Alternative pathways employ copper(I)-catalyzed alkylation of N-methylpiperazine with 2-aminoethyl sulfonates, though this route suffers from regioselectivity challenges and requires stoichiometric copper reagents, making it less scalable [7].
Recent advances focus on continuous-flow hydrogenation systems, enhancing throughput and minimizing racemization risks. Key parameters influencing yield and purity include:
Table 1: Catalytic System Optimization for Scaffold Assembly
Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Pd/C (5 mol%) | 80-90 | 4 | 10 | 87 | ≥98 |
Raney Ni | 100 | 5 | 14 | 92 | ≥95 |
PtO₂ (3 mol%) | 70 | 3 | 8 | 78 | ≥97 |
Microwave-assisted protocols have demonstrated significant rate acceleration in the cyclization step, reducing reaction times from hours to minutes while maintaining ≥95% chemical purity [7]. Nevertheless, catalyst leaching and trace metal contamination remain critical concerns for pharmaceutical applications, necessitating stringent purification protocols post-synthesis.
Achieving regioselective N-functionalization requires strategic protection/deprotection sequences and tailored reaction conditions. The tertiary nitrogen of N-methylpiperazine exhibits higher nucleophilicity than the secondary nitrogen, enabling selective ethylamine tether installation when using sterically hindered electrophiles (e.g., 2-bromoethylphthalimide) under mild basic conditions (K₂CO₃, acetonitrile, 60°C). Subsequent hydrazinolysis liberates the primary amine with yields averaging 75-82% [8]. For derivatives requiring unsymmetrical substitution, temporary Boc protection of the secondary nitrogen prior to alkylation proves effective, preventing quaternary ammonium salt formation [7].
Mitsunobu chemistry enables ether-linked variants through coupling of 2-(4-methylpiperazin-1-yl)ethanol with phenolic components, though competing O- versus N-alkylation necessitates careful control of phosphine/azodicarboxylate stoichiometry [4]. Computational modeling reveals that steric bulk significantly influences regioselectivity:
Table 2: Substituent Effects on N-Alkylation Regioselectivity
Electrophile | Steric Parameter (ų) | N1-Alkylation (%) | N4-Alkylation (%) |
---|---|---|---|
2-Chloroethylamine | 25.7 | 12 | 88 |
1-Bromo-2-methylpropane | 48.3 | 95 | 5 |
Benzyl chloride | 42.6 | 83 | 17 |
Solvent polarity critically modulates selectivity, with aprotic polar solvents (DMF, DMSO) favoring tertiary nitrogen alkylation. Recent innovations employ phase-transfer catalysts (Aliquat 336) for heterogeneous biphasic alkylations, enhancing conversion rates while suppressing dialkylation byproducts [8].
The conversion of the free base to pharmaceutically compatible trihydrochloride salt demands precise control over stoichiometry and crystallization kinetics. Salt formation employs anhydrous HCl gas bubbling in ethereal solvents (MTBE, diethyl ether) at 0-5°C, followed by anti-solvent-driven crystallization. Isopropanol/MTBE mixtures (1:3 v/v) yield high-purity (≥99% HPLC) crystals with optimal flow properties, while acetone/water systems induce rapid precipitation but generate finer particles requiring micronization [8] [6].
Stoichiometric excess of HCl (3.2-3.5 equivalents) ensures complete salt formation, with residual solvents monitored by GC-headspace analysis. Recrystallization dynamics reveal distinct polymorphic behaviors:
Table 3: Crystallization Parameters for Trihydrochloride Salt
Solvent System | Temperature Gradient (°C/min) | Crystal Habit | Water Content (KF, %) | Hygroscopicity |
---|---|---|---|---|
IPA/MTBE | 0.5 | Platelets | 0.15 | Low |
Ethanol/Diethyl ether | 2.0 | Needles | 0.22 | Moderate |
Acetone/Water (9:1) | 5.0 | Agglomerates | 1.85 | High |
Notably, the trihydrochloride salt exhibits deliquescence above 60% relative humidity, mandating strict environmental control (≤30% RH) during processing. X-ray powder diffraction confirms that slow cooling (0.5°C/min) in IPA/MTBE produces the thermodynamically stable Form A, characterized by superior bulk density (>0.6 g/mL) and storage stability at 0-8°C [1] [8]. Salt formation kinetics follow second-order dependence on HCl concentration, with nucleation rates maximized at supersaturation ratios of 2.5-3.0 [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: